4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride
Overview
Description
“4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1251923-99-5 . It has a molecular weight of 210.71 and its IUPAC name is 4-[(isopropylamino)methyl]benzonitrile hydrochloride . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure and bonding.Physical And Chemical Properties Analysis
This compound is a powder in its physical form .Scientific Research Applications
Intermediate in Synthesis of Antiretroviral Drugs : This compound serves as an important intermediate in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and its derivatives, as demonstrated in a study on the synthesis of similar benzonitrile derivatives (Ju Xiu-lia, 2015).
Synthesis of Novel Tetrazole Derivatives : It is used in the synthesis of novel tetrazole derivatives, which are important for creating biologically potent highly substituted tetrazole derivatives (K. Rao, Boina Gopal Rao, B. Prasanna, 2014).
Development of Anticancer Compounds : Derivatives of this compound have shown promise in cancer research due to their anticancer properties, particularly in the context of 1,2,4-triazole derivatives known for their antifungal, antidepressant, and anticancer properties (А. Rud, A. Kaplaushenko, Yu. M. Kucheryavyi, 2016).
Role in Developing Antidiarrheal Agents : Though not directly related to 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride, similar nitrile derivatives have been studied for their potential as antidiarrheal agents, indicating a potential research avenue for related compounds (G. Adelstein, C. Yen, E. Dajani, R. G. Bianchi, 1976).
X-Ray Structures and Computational Studies : Studies involving x-ray structures and computational analysis of similar compounds provide insights into the molecular structure and potential applications in material science and drug design (J. Nycz, G. Małecki, Marcin Zawiazalec, T. Paździorek, 2011).
Synthesis of Curtis Reactions with Zn Complexes : Research on similar benzonitrile derivatives has explored their use in Curtis reactions with zinc complexes, relevant in the field of inorganic chemistry and material science (Emmanuel Blas Patricio-Rangel, Hugo Tlahuext, A. R. Tapia-Benavides, Margarita Tlahuextl, 2019).
Antimicrobial Activity : Studies on related benzonitrile derivatives have shown antimicrobial activity, suggesting a potential area of research for similar compounds in developing new antimicrobial agents (Mahesh K. Kumar, K. Basavaraja, Manjunath Harihara Mathada, M. Mylarappa, 2022).
Safety And Hazards
properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLRXHHMDGPUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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